N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide
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Overview
Description
N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide typically involves multiple steps, including the formation of the oxadiazole ring, the benzofuran core, and the sulfonamide group. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Formation of the Oxadiazole Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.
Formation of the Benzofuran Core: This can be achieved through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable electrophiles.
Introduction of the Sulfonamide Group: This step typically involves the reaction of a sulfonyl chloride with an amine under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, leading to the formation of different reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its therapeutic potential, including its ability to interact with specific biological targets.
Industry: It may find use in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed study to elucidate.
Comparison with Similar Compounds
N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide can be compared with other similar compounds, such as:
N,N-diethyl-3-methylbenzamide: Known for its use as an insect repellent, this compound shares some structural similarities but lacks the oxadiazole and sulfonamide groups.
Benzofuran derivatives: These compounds share the benzofuran core but may differ in their functional groups and overall structure.
Oxadiazole derivatives: Compounds containing the oxadiazole ring can have diverse applications, depending on their specific substituents.
Properties
Molecular Formula |
C22H23N3O4S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C22H23N3O4S/c1-5-25(6-2)30(26,27)17-11-12-19-18(13-17)15(4)20(28-19)22-23-21(24-29-22)16-9-7-14(3)8-10-16/h7-13H,5-6H2,1-4H3 |
InChI Key |
UZJSDIAHMUVHAX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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